4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide
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Overview
Description
4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, 4-methylsulfinylaniline, and pyrimidine derivatives. Common synthetic routes could involve:
Nucleophilic substitution: Reacting cyclopropylamine with a suitable pyrimidine derivative.
Amidation: Forming the carboxamide group through amidation reactions.
Oxidation: Introducing the sulfinyl group via oxidation of a thioether precursor.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfinyl group.
Reduction: Reduction reactions could target the carboxamide or sulfinyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes and pathways.
Industrial Applications: Possible use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(cyclopropylamino)-2-(4-methylthioanilino)pyrimidine-5-carboxamide: Similar structure but with a thioether group instead of a sulfinyl group.
4-(cyclopropylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide: Similar structure but with a methoxy group instead of a sulfinyl group.
Uniqueness
The presence of the sulfinyl group in 4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide might confer unique chemical and biological properties, such as increased polarity or specific interactions with biological targets.
Properties
Molecular Formula |
C15H17N5O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-(cyclopropylamino)-2-(4-methylsulfinylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H17N5O2S/c1-23(22)11-6-4-10(5-7-11)19-15-17-8-12(13(16)21)14(20-15)18-9-2-3-9/h4-9H,2-3H2,1H3,(H2,16,21)(H2,17,18,19,20) |
InChI Key |
UZZAAUCYLNTAHC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(=O)N |
Origin of Product |
United States |
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